3-Amino-6-methylindolin-2-one
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Overview
Description
3-Amino-6-methylindolin-2-one is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals This compound is characterized by an indole core with an amino group at the third position and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylindolin-2-one typically involves the reaction of indoles with nitrostyrene in the presence of phosphorous acid. This results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into the desired aminated indoles by reaction with hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole compounds.
Scientific Research Applications
3-Amino-6-methylindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-6-methylindolin-2-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters and potential antidepressant effects .
Comparison with Similar Compounds
- 3-Methylindolin-2-one
- Indole-3-acetic acid
- Indole-3-carbinol
Comparison: 3-Amino-6-methylindolin-2-one is unique due to the presence of both an amino group and a methyl group on the indole ring. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives. For instance, indole-3-acetic acid is a plant hormone, while indole-3-carbinol is known for its anticancer properties .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-amino-6-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-6-7(4-5)11-9(12)8(6)10/h2-4,8H,10H2,1H3,(H,11,12) |
InChI Key |
NDNSBBUGJCECSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2)N |
Origin of Product |
United States |
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